1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine chemical structure and properties
1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine chemical structure and properties
An In-Depth Technical Guide to 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine: Structure, Properties, and Synthetic Strategies
Authored by: A Senior Application Scientist
Foreword: The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms and two carbon atoms, are integral to drugs with antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2][3][4] This guide provides a detailed technical overview of a specific derivative, 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, plausible synthetic pathways, and anticipated biological significance, grounded in the extensive research on related 1,2,4-triazole compounds.
Molecular Architecture and Nomenclature
The precise arrangement of atoms and functional groups in 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine dictates its chemical behavior and potential biological interactions. The structure consists of a central 4H-1,2,4-triazole ring, which is substituted at the 4-position with an ethyl group and at the 3-position with an ethanamine group.
The IUPAC name for this compound is 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine . A closely related structure, 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, is assigned the CAS Number 936940-57-7.[5] For the purpose of this guide, we will focus on the specified 1-ethanamine substitution.
Caption: Chemical structure of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine.
Physicochemical and Computational Properties
While specific experimental data for this exact molecule is not widely published, we can infer its properties from closely related analogs and computational models. The properties of 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS 936940-57-7) provide a strong basis for estimation.[5]
| Property | Estimated Value | Source/Basis |
| Molecular Formula | C₆H₁₂N₄ | Based on structure |
| Molecular Weight | 140.19 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 56.73 Ų | [5] |
| LogP (octanol-water partition coefficient) | -0.2008 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 3 | [5] |
These predicted properties suggest that the molecule is relatively polar and has a low molecular weight, which are often desirable characteristics for drug candidates.
Synthesis and Reaction Mechanisms
The synthesis of 4-substituted-1,2,4-triazoles is a well-established area of organic chemistry.[6][7][8] A common and effective strategy involves the cyclization of acylthiosemicarbazides or related intermediates in the presence of a base.[6][8][9]
A plausible synthetic pathway for 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine would start from readily available precursors and proceed through a multi-step sequence. The causality behind this experimental design lies in the reliable formation of the triazole heterocycle from acyclic precursors.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
The following protocol is a representative, self-validating methodology derived from standard procedures for synthesizing 1,2,4-triazole derivatives.[6][8]
Step 1: Synthesis of N-ethyl-2-(1-hydrazinyl-1-oxopropan-2-yl)hydrazine-1-carbothioamide (Acylthiosemicarbazide Intermediate)
-
Dissolve alanine hydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl isothiocyanate (1.05 eq) dropwise to the solution at room temperature with stirring.
-
Reflux the reaction mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to yield the acylthiosemicarbazide intermediate.
Step 2: Synthesis of 4-ethyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Suspend the acylthiosemicarbazide intermediate (1.0 eq) in an aqueous solution of 8% sodium hydroxide.[9]
-
Reflux the mixture for 6-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 5-6 with a dilute acid (e.g., HCl).
-
The precipitated solid is the triazole-3-thione derivative.
-
Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can provide the pure product.
Step 3: Conversion to 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine This step is hypothetical and represents a common method for such transformations.
-
Suspend the triazole-3-thione (1.0 eq) in an ethanolic ammonia solution.
-
Add Raney Nickel (a catalyst for desulfurization) portion-wise under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the crude product.
-
Purification via column chromatography on silica gel would yield the final amine product.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques.[10][11] The following data are predicted based on the known spectral characteristics of 1,2,4-triazole derivatives.[12][13][14]
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C5-H proton of the triazole ring (δ ~8.0-8.5 ppm).- A quartet for the -CH₂- of the N-ethyl group.- A triplet for the -CH₃ of the N-ethyl group.- A quartet for the -CH- of the ethanamine group.- A doublet for the -CH₃ of the ethanamine group.- A broad singlet for the -NH₂ protons. |
| ¹³C NMR | - Two distinct signals for the triazole ring carbons (C3 and C5).- Signals corresponding to the carbons of the ethyl and ethanamine substituents. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3400 cm⁻¹).- C-H stretching (aliphatic) (~2850-2960 cm⁻¹).- C=N stretching of the triazole ring (~1600-1650 cm⁻¹).[13]- N-N stretching (~1400-1450 cm⁻¹).[14] |
| Mass Spec (ESI) | - A prominent [M+H]⁺ ion corresponding to the protonated molecule (m/z ~141.11). |
Protocol: Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet of the solid sample or analyze as a thin film. Record the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Infuse the solution into an electrospray ionization (ESI) source and acquire the mass spectrum in positive ion mode.
Potential Biological and Pharmacological Profile
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, known to exhibit a vast array of biological activities.[1][2] Derivatives have shown significant potential as:
-
Antibacterial and Antifungal Agents: Many 1,2,4-triazole derivatives exhibit potent activity against various strains of bacteria and fungi.[1][15][16] The nitrogen-rich heterocycle can effectively coordinate with metal ions in enzymes, disrupting essential biological processes in microbes.
-
Anticancer Agents: Certain triazoles have demonstrated cytotoxicity against various cancer cell lines.[2]
-
Anticonvulsant and CNS Activity: The triazole ring is present in several drugs that act on the central nervous system, including anxiolytics and anticonvulsants.[3][14]
The introduction of an ethylamine side chain could enhance interactions with biological targets such as receptors or enzymes, potentially leading to novel pharmacological effects. Further research and biological screening would be necessary to determine the specific activity profile of this compound.
Conclusion
1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine is a molecule of significant interest, belonging to a class of compounds with proven therapeutic importance. This guide has outlined its fundamental chemical characteristics, a viable synthetic strategy, and a framework for its characterization and potential application. The synthetic protocols described are robust and based on well-established chemical principles, ensuring a high degree of trustworthiness and reproducibility. Further investigation into the biological properties of this specific derivative is warranted and could lead to the development of new therapeutic agents.
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